Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Description
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a pyrazole-based heterocyclic compound featuring an iodine substituent at the 4-position of the pyrazole ring and an ethyl butanoate ester group. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a superior leaving group compared to other halogens. Synthetic routes for such compounds often involve condensation or substitution reactions, akin to methods used for structurally related heterocycles, such as benzoimidazole derivatives described in the literature .
Properties
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCHGTWWZSBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by iodination. The general synthetic route can be summarized as follows:
Cyclocondensation: Hydrazine reacts with a β-ketoester under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the cyclocondensation and iodination steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives .
Scientific Research Applications
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate with three analogs: a chloro-substituted pyrazole, a nitro-substituted pyrazole, and a benzoimidazole-based compound (from ).
Key Observations :
- Iodo vs. Chloro Substituents : The iodine atom increases molecular weight and steric bulk compared to chlorine. The weaker C-I bond (vs. C-Cl) enhances reactivity in cross-coupling reactions, making the iodo compound preferable for synthesizing biaryl structures .
- Nitro Substituent : The electron-withdrawing nitro group reduces solubility and reactivity in nucleophilic substitutions, limiting its use in coupling reactions.
- Benzoimidazole Analog () : This compound, synthesized via Schiff base formation, highlights divergent applications due to its fused aromatic core, which may favor interactions in biological systems over pyrazole derivatives .
Biological Activity
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, characterized by an ethyl ester group and an iodine atom, enhances its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Ethyl Ester Group : Contributes to its solubility and reactivity.
- Iodine Atom : Enhances biological activity through interactions with molecular targets.
The biological effects of this compound are mediated through its interaction with various molecular targets, including enzymes and receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The specific pathways involved can vary based on the biological context and the nature of the target.
Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. Research indicates that compounds with similar structures exhibit inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess similar properties.
Anticancer Activity
The compound has garnered attention for its possible anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's mechanism may involve modulation of cell cycle regulators and apoptotic factors, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Effects
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, positioning the compound as a potential lead for developing new antimicrobial agents.
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Studies
Several case studies provide insight into the practical implications of this compound's biological activity:
- Anti-inflammatory Effects : In vitro studies have shown that pyrazole derivatives can significantly reduce levels of inflammatory markers in cultured cells, indicating a potential role in treating inflammatory diseases.
- Cancer Cell Line Studies : this compound was tested against various cancer cell lines, demonstrating selective cytotoxicity. The results suggest that it may interfere with critical survival pathways in cancer cells.
- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, supporting its potential use as a new antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
